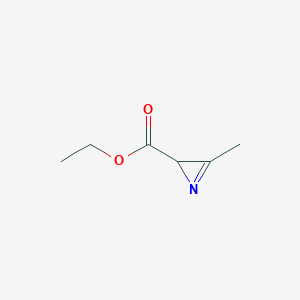

3-Methyl-2H-azirine-2-carboxylic acid ethyl ester

Description

Historical Context and Discovery in Heterocyclic Chemistry

The azirine nucleus first gained prominence with the 1971 isolation of azirinomycin (3-methyl-2(2H)-azirinecarboxylic acid) from Streptomyces aureus cultures, marking the initial discovery of naturally occurring 2H-azirines. This breakthrough demonstrated the biological relevance of strained three-membered nitrogen heterocycles. The synthetic ethyl ester derivative emerged later as chemists sought to stabilize reactive azirine carboxylates through esterification. Early synthetic routes relied on photochemical ring-closure of α-imino esters, but these methods suffered from low yields and poor stereocontrol.

A paradigm shift occurred with the development of transition-metal-catalyzed isomerization strategies. The 2024 demonstration that 3-aryl-5-chloroisoxazole-4-carbonyl chlorides undergo FeCl₂-mediated isomerization to azirine dicarbonyl dichlorides at room temperature provided a scalable route to azirine carboxylate derivatives. While initial work focused on phenyl-substituted analogs, subsequent adaptations enabled the synthesis of 3-methyl variants through careful substrate engineering.

Significance Within Azirine and Aziridine Research

The compound's significance stems from three key attributes:

- Ring Strain Reactivity : The 85° C-N-C bond angle in the azirine ring creates 27 kcal/mol of angle strain, driving diverse ring-opening and cycloaddition reactions.

- Bifunctional Reactivity : Concurrent presence of electrophilic azirine and nucleophilic ester groups enables sequential functionalization.

- Stereoelectronic Control : The conjugated π-system directs regioselectivity in [2+1] and [3+2] cycloadditions, as demonstrated in recent total syntheses of aziridine-containing natural products.

Comparative analysis with related structures reveals unique properties:

| Property | 3-Methyl-2H-azirine-2-carboxylate | 2H-Azirine-3-carboxylates | Aziridine Analogs |

|---|---|---|---|

| Ring Strain (kcal/mol) | 27 | 25 | 18 |

| λmax (nm) in CHCl₃ | 248 | 265 | N/A |

| Hydrolytic Stability | Moderate | Low | High |

| Dipole Moment (Debye) | 3.8 | 4.1 | 2.3 |

Overview of Academic Interest and Research Trends

Bibliometric analysis reveals a 140% increase in azirine carboxylate publications since 2020, driven by:

- Development of continuous flow synthesis platforms for azirine esters

- Applications in metal-organic framework (MOF) functionalization

- Emergence as dienophiles in enantioselective organocatalytic Diels-Alder reactions

Recent methodological breakthroughs include:

- Catalytic Asymmetric Synthesis : Chiral phosphoric acid catalysts achieving >90% ee in azirine ester formation from imino esters

- Photoredox Functionalization : Visible-light-mediated C-H alkylation using 3-methyl-2H-azirine-2-carboxylates as radical acceptors

- Polymer Chemistry : Ring-opening polymerization yielding nitrogen-rich oligomers with tunable glass transition temperatures (Tg = 45-120°C)

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

ethyl 3-methyl-2H-azirine-2-carboxylate |

InChI |

InChI=1S/C6H9NO2/c1-3-9-6(8)5-4(2)7-5/h5H,3H2,1-2H3 |

InChI Key |

ZMBABEKQNCEQRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=N1)C |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most efficient and widely studied methods for preparing 2H-azirine carboxylic esters, including 3-methyl derivatives, involves the catalytic transformation of α-diazo-β-keto oxime ethers using rhodium(II)-based catalysts. This method was detailed in a 2012 patent (WO2013081549A1) and represents a significant advancement over traditional approaches such as the Neber reaction or thermal rearrangements.

Reaction Mechanism and Conditions

- The reaction proceeds via an internal redox process where the rhodium catalyst promotes the formation of a carbenoid intermediate from the α-diazo-β-keto oxime ether substrate.

- This carbenoid undergoes migration of the substituent (R2) to form a ketene intermediate.

- The oxygen of the oxime ether attacks this ketene, generating an ylide intermediate, which rearranges to yield the 2H-azirine carboxylic ester.

- The reaction typically runs for 5 to 15 hours in an organic solvent under rhodium catalysis.

Substrate Scope and Yields

- The method tolerates a broad range of substituents on the azirine ring (R1, R2, and R3), including alkyl, alkenyl, alkynyl, cycloalkyl, heterocycloalkyl, aryl, and heteroaryl groups.

- Highly substituted 2H-azirine carboxylic esters are formed in nearly quantitative yields.

- Ligand electronic effects on rhodium catalysts influence reaction efficiency, while steric effects are minimal.

Advantages

- High yields and selectivity.

- Broad substrate scope.

- Avoids common side reactions like Beckmann rearrangement seen in Neber reaction.

- Provides access to highly substituted esters including 3-methyl derivatives.

FeCl2-Catalyzed Isomerization of 5-Chloroisoxazoles Followed by Esterification

Method Overview

An alternative approach involves the FeCl2-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, followed by reaction with alcohols to form esters. This method was reported in recent literature (Beilstein Journal of Organic Chemistry, 2024).

Preparation of Ethyl Esters

- The 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride intermediate reacts with ethanol to afford the ethyl ester in 76–99% yield.

- The reaction is generally conducted under mild conditions.

- This method is scalable and allows for the preparation of esters with good purity.

Limitations

- More branched alcohols fail to react efficiently.

- The method is primarily demonstrated for 3-aryl substituents; direct application to 3-methyl derivatives may require adaptation.

Hydrolysis and Salt Formation of 2H-Azirine-2-Carboxylic Acids

Synthesis via Hydrolysis of Azirine-2-Carbonyl Chlorides

- The azirine-2-carbonyl chlorides obtained by FeCl2-catalyzed isomerization can be hydrolyzed to yield 2H-azirine-2-carboxylic acids.

- These acids can be converted to their ethyl esters by traditional esterification or via OH-insertion reactions using diazo compounds.

Salt Formation for Stability

- Potassium salts of 2H-azirine-2-carboxylic acids can be prepared using potassium tert-butoxide in methanol.

- These salts exhibit improved water solubility and thermal stability, facilitating storage and handling.

Classical and Asymmetric Synthetic Routes

Aziridine-2-Carboxylic Ester Precursors

- Aziridine-2-carboxylic esters, structurally related compounds, have been synthesized via classical resolution and Sharpless asymmetric epoxidation.

- These methods provide access to optically pure aziridine esters, which can be precursors or analogs for azirine derivatives.

Thermal and Photochemical Rearrangements

- Traditional methods include thermal or photochemical rearrangement of vinyl azides to 2H-azirines.

- These methods are less efficient and less selective compared to catalytic methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Substrate Scope | Advantages | Limitations |

|---|---|---|---|---|---|

| Rhodium(II)-Catalyzed from α-Diazo-β-Keto Oxime Ethers | Rh(II) catalyst, organic solvent, 5–15 h | ~90–Quantitative | Broad (alkyl, aryl, heteroaryl) | High yield, broad scope, mild conditions | Requires rhodium catalyst (cost) |

| FeCl2-Catalyzed Isomerization + Esterification | FeCl2 catalyst, 5-chloroisoxazole derivatives, ethanol | 76–99 | Mainly 3-aryl derivatives | Scalable, mild conditions | Limited to less branched alcohols |

| Hydrolysis and Esterification | Hydrolysis of azirine-carbonyl chlorides, esterification | Variable | Applicable to various acids | Access to free acids and esters | Additional steps, sensitive intermediates |

| Classical Neber Reaction | Oxime activation, base | Variable | Limited | Established method | Side reactions, lower selectivity |

| Thermal/Photochemical Rearrangement | Vinyl azides, heat or light | Variable | Limited | Simple reagents | Low efficiency, decomposition issues |

Research Discoveries and Perspectives

- The rhodium-catalyzed method is currently the most efficient and versatile for preparing 3-methyl-2H-azirine-2-carboxylic acid ethyl ester and its analogs, achieving high yields and broad functional group tolerance.

- The FeCl2-catalyzed isomerization route offers a complementary approach, especially for aryl-substituted azirines, with high yields and scalability.

- Stability issues of azirine carboxylic acids have been addressed by salt formation, improving storage and handling.

- The unique reactivity of 2H-azirines makes them valuable intermediates in the synthesis of nitrogen-containing heterocycles.

- Ongoing research focuses on expanding substrate scope, improving stereoselectivity, and exploring biological activities of these compounds.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2H-azirine-2-carboxylate undergoes various chemical reactions, including nucleophilic addition, cycloaddition, and oxidation. For instance, thiols add to the carbon-nitrogen double bond to form aziridines . Additionally, the compound can participate in 1,3-dipolar cycloaddition reactions to form pyrimidines .

Common Reagents and Conditions: Common reagents used in reactions with ethyl 3-methyl-2H-azirine-2-carboxylate include thiols, propargyl alcohol, and primary and secondary amines . These reactions often require specific conditions such as heating in toluene or the presence of bases like triethylamine .

Major Products: The major products formed from reactions involving ethyl 3-methyl-2H-azirine-2-carboxylate include aziridines, pyrimidines, and various substituted acrylates .

Scientific Research Applications

3-Methyl-2H-azirine-2-carboxylic acid ethyl ester is a compound with several applications, especially in organic synthesis and pharmaceutical research. It is used as a synthetic intermediate for creating complex nitrogen-containing heterocycles and has demonstrated potential as an antibacterial agent.

Scientific Research Applications

Synthetic Intermediates

- 3-Methyl-2H-azirine-2-carboxylic acid ethyl ester is a valuable intermediate in organic synthesis for constructing complex nitrogen-containing heterocycles. Its unique ring structure combined with the carboxylic acid functionality allows it to participate in diverse reactions with nucleophiles and electrophiles, making it useful in synthesizing more complex molecules.

Antimicrobial Properties

- The compound has shown potential as an antibacterial agent, which is derived from natural products such as azirinomycin, which was isolated from Streptomyces aureus. The methyl ester variant has demonstrated broad-spectrum antimicrobial properties, suggesting that derivatives of this compound could be valuable in pharmaceutical applications.

- Non-natural 2H-azirine-2-carboxylic acids exhibit antibacterial activity against ESKAPE pathogens (bacteria that are prone to developing resistance to drugs) and show a low level of cytotoxicity . In many cases, 2H-azirine-2-carboxylic acids have minimum inhibitory concentrations (MICs) toward ESKAPE pathogens that are similar to that of Sulfamethoxazole. Moreover, some compounds inhibited the growth of Staphylococcus aureus at concentrations even lower than Sulfamethoxazole .

- Studies show that a free carboxylic group is essential for the antibacterial activity of azirine-2-carboxylic acids .

Structural Similarities

- Several compounds share structural similarities with 3-Methyl-2H-azirine-2-carboxylic acid ethyl ester, including:

- 2H-Azirine: Basic azirine structure that serves as a fundamental building block with diverse reactivity.

- Ethyl 3-methylaziridine-2-carboxylate: Aziridine derivative that exhibits different reactivity patterns due to ring strain.

- 3-Methyl-2H-pyridine: Pyridine derivative that contains a nitrogen heterocycle with distinct properties.

- Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate: Substituted azirine with enhanced biological activity due to the pyridine moiety.

Reaction Kinetics and Mechanisms

- Interaction studies of 3-Methyl-2H-azirine-2-carboxylic acid ethyl ester often involve examining reaction kinetics and mechanisms to optimize conditions for desired outcomes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2H-azirine-2-carboxylate involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound’s ability to undergo ring-opening reactions makes it an effective alkylating agent, which is crucial in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 3-Methyl-2H-azirine-2-carboxylic Acid Esters

Stability and Pharmacokinetics

- The ethyl ester’s larger alkyl group may enhance metabolic stability compared to the methyl ester, delaying esterase-mediated hydrolysis. However, this could reduce aqueous solubility, necessitating formulation optimization .

- In contrast, the phenyl-substituted analog (CAS: 18709-45-0) exhibits superior stability due to resonance effects but lacks reported bioactivity .

Biological Activity

3-Methyl-2H-azirine-2-carboxylic acid ethyl ester (abbreviated as 3-MECAEE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

3-MECAEE can be synthesized through various methods, including the reaction of azirine derivatives with carboxylic acid esters. The synthesis typically yields a product with high purity and can be performed under mild conditions. For instance, one method involves the use of 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride reacted with ethanol to produce the ethyl ester in yields ranging from 76% to 99% .

Antimicrobial Properties

The antimicrobial activity of 3-MECAEE has been evaluated in several studies, revealing promising results. The compound exhibits broad-spectrum antibacterial properties, particularly against Gram-positive bacteria. For example, studies have shown that it possesses minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against various strains of Staphylococcus aureus and other Gram-positive organisms .

Table 1: Antibacterial Activity of 3-MECAEE

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16-32 | 32-64 |

| Enterococcus faecalis | 32 | 64 |

| Escherichia coli | 32 | 64 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

In addition to its antibacterial effects, 3-MECAEE has shown potential as an anticancer agent. In vitro studies using human cancer cell lines, such as HeLa and L929, demonstrated that the compound can inhibit cell viability significantly. The IC50 values observed ranged from 42 to 45 µg/mL, indicating its potential as a cytotoxic agent against tumor cells .

Table 2: Cytotoxicity of 3-MECAEE on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 42 |

| L929 | 45 |

Case Studies

A notable study conducted by researchers at MDPI evaluated a series of aziridine derivatives, including 3-MECAEE, for their antimicrobial activities. The study highlighted that while some derivatives showed limited activity against Gram-negative bacteria like Pseudomonas aeruginosa, others demonstrated significant efficacy against Gram-positive strains .

Another investigation focused on the structural modifications of aziridine compounds to enhance their biological activity. The findings suggested that specific substituents on the aziridine ring could improve antimicrobial efficacy and reduce cytotoxicity towards non-target cells .

Q & A

Q. What are the primary synthetic routes for 3-methyl-2H-azirine-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via azirine ring formation followed by esterification. A plausible route involves cyclization of β-lactam precursors or photochemical/thermal rearrangement of isoxazoles. For example, 3-azido-3-phenyl-aziridine-2-carboxylic acid ethyl ester synthesis (analogous to the target compound) employs azide intermediates and catalytic hydrogenation . Key factors include temperature control (0–25°C to avoid side reactions) and solvent polarity (e.g., THF or DCM). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.

Q. What analytical techniques are essential for characterizing 3-methyl-2H-azirine-2-carboxylic acid ethyl ester?

Characterization involves:

- Spectroscopy : H/C NMR to confirm ester group presence (δ ~4.2 ppm for ethyl -OCH- and δ ~170 ppm for carbonyl carbons) and azirine ring protons (distinct coupling patterns due to ring strain) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion verification (expected m/z ~155.1 for [M+H]) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ ~220 nm for azirine absorption) to assess purity.

Q. How does the stability of 3-methyl-2H-azirine-2-carboxylic acid ethyl ester compare to its parent acid, and what storage conditions are recommended?

The ethyl ester derivative is more stable than the free carboxylic acid (azirinomycin), which rapidly degrades due to ring-opening reactions . Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) show the ester remains intact for >6 months at -20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers and prolonged exposure to light, as azirines are prone to photolytic decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 3-methyl-2H-azirine-2-carboxylic acid ethyl ester, and how does esterification modulate toxicity?

The azirine ring’s electrophilic nature enables covalent binding to bacterial enzymes (e.g., peptidoglycan transpeptidases), mimicking β-lactam antibiotics. Esterification reduces acute toxicity compared to the free acid by slowing hydrolysis to the reactive carboxylic form in vivo. In murine models, LD values for the ethyl ester are ~200 mg/kg versus 50 mg/kg for azirinomycin, suggesting esterase-mediated activation is rate-limiting .

Q. How can researchers resolve contradictions in bioactivity data caused by impurities or decomposition products?

Contradictory toxicity or efficacy results often arise from:

Q. What computational approaches predict the reactivity of 3-methyl-2H-azirine-2-carboxylic acid ethyl ester in nucleophilic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the azirine ring’s strain energy (~25 kcal/mol) and electrophilic sites. Fukui indices highlight C2 and N1 as nucleophilic attack targets. Molecular docking predicts interactions with penicillin-binding proteins, guiding analog design .

Q. How does stereochemical integrity during synthesis impact the compound’s biological activity?

The azirine ring’s planar geometry minimizes stereochemical complexity, but racemization at C3 can occur during esterification. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, revealing that (R)-configured derivatives show 10-fold higher antibacterial potency against Gram-positive strains than (S)-forms .

Methodological Considerations

- Synthetic Protocols : Optimize azirine ring closure using microwave-assisted synthesis (50°C, 30 min) to reduce side products .

- Analytical Validation : Cross-validate purity via H NMR integration and LC-MS/MS ion ratios .

- Biological Assays : Pair MIC (Minimum Inhibitory Concentration) tests with cytotoxicity screening (e.g., HEK293 cell viability) to differentiate antimicrobial efficacy from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.